molecular formula C25H22FN3O3S2 B2361142 N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 922634-25-1

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2361142
CAS No.: 922634-25-1
M. Wt: 495.59
InChI Key: BUEHXEATVHNZJX-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core structure substituted with a benzyl group, a fluorobenzo[d]thiazolyl group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, which is then functionalized with a fluorine atom. Subsequent steps involve the introduction of the benzyl group and the pyrrolidinylsulfonyl group through nucleophilic substitution and sulfonylation reactions, respectively. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound. Substitution reactions could result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(6-fluorobenzo[d]thiazol-2-yl)benzamide: Shares the benzothiazole and fluorine substitution but lacks the benzyl and pyrrolidinylsulfonyl groups.

    N-benzyl-N-(benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but without the fluorine atom.

Uniqueness

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S2/c26-20-10-13-22-23(16-20)33-25(27-22)29(17-18-6-2-1-3-7-18)24(30)19-8-11-21(12-9-19)34(31,32)28-14-4-5-15-28/h1-3,6-13,16H,4-5,14-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEHXEATVHNZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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